molecular formula C24H22N4O2S3 B2892258 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877652-63-6

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2892258
CAS No.: 877652-63-6
M. Wt: 494.65
InChI Key: UHPOAGRZBKUKCT-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines benzothiazole, thienopyrimidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.

    Preparation of Thienopyrimidine Intermediate: The thienopyrimidine core is often synthesized through the condensation of thiophene-2-carboxylic acid with guanidine derivatives.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and thienopyrimidine intermediates using a suitable sulfanylating agent, such as thiourea, under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, it may interact with specific receptors on cell surfaces, modulating signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole, are known for their biological activities.

    Thienopyrimidine Derivatives: Thienopyrimidine-based compounds, like thieno[2,3-d]pyrimidine, are studied for their potential in medicinal chemistry.

    Sulfanyl Acetamide Derivatives: Compounds with sulfanyl acetamide groups, such as N-(2-mercaptoacetyl)-2-aminobenzothiazole, exhibit various biological activities.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of benzothiazole, thienopyrimidine, and acetamide moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S3/c1-15-7-8-17-19(13-15)33-23(25-17)27-20(29)14-32-24-26-18-10-12-31-21(18)22(30)28(24)11-9-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPOAGRZBKUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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